1-[(4-Chlorophenyl)sulfonyl]-4-(1-pyrrolidinylmethyl)-4-piperidinol
Description
1-[(4-Chlorophenyl)sulfonyl]-4-(1-pyrrolidinylmethyl)-4-piperidinol is a synthetic piperidine derivative characterized by a sulfonyl group attached to a 4-chlorophenyl ring and a pyrrolidinylmethyl substituent at the 4-position of the piperidine ring.
The compound’s sulfonyl group enhances metabolic stability and binding affinity to target proteins, while the pyrrolidinylmethyl moiety may influence lipophilicity and blood-brain barrier penetration .
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-(pyrrolidin-1-ylmethyl)piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O3S/c17-14-3-5-15(6-4-14)23(21,22)19-11-7-16(20,8-12-19)13-18-9-1-2-10-18/h3-6,20H,1-2,7-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADLPFWBUNDHSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901161357 | |
| Record name | 1-[(4-Chlorophenyl)sulfonyl]-4-(1-pyrrolidinylmethyl)-4-piperidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901161357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478041-62-2 | |
| Record name | 1-[(4-Chlorophenyl)sulfonyl]-4-(1-pyrrolidinylmethyl)-4-piperidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478041-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Chlorophenyl)sulfonyl]-4-(1-pyrrolidinylmethyl)-4-piperidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901161357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-[(4-Chlorophenyl)sulfonyl]-4-(1-pyrrolidinylmethyl)-4-piperidinol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidinol Core: The piperidinol core can be synthesized through the reduction of piperidone using a suitable reducing agent such as sodium borohydride.
Introduction of the Chlorophenylsulfonyl Group: The chlorophenylsulfonyl group can be introduced via sulfonylation using 4-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine.
Attachment of the Pyrrolidinylmethyl Group: The final step involves the alkylation of the piperidinol core with pyrrolidine and formaldehyde under acidic conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-[(4-Chlorophenyl)sulfonyl]-4-(1-pyrrolidinylmethyl)-4-piperidinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Biological Activities
- Antidepressant Effects : Research indicates that compounds with similar structures exhibit antidepressant properties. The piperidine and pyrrolidine rings are known to interact with neurotransmitter systems, potentially influencing serotonin and norepinephrine levels in the brain.
- Analgesic Properties : Studies suggest that derivatives of piperidinol compounds may possess analgesic effects, making them candidates for pain management therapies. The sulfonyl group may enhance the lipophilicity of the molecule, facilitating better central nervous system penetration.
- Antitumor Activity : Preliminary investigations have shown that related sulfonamide compounds can inhibit tumor growth in various cancer cell lines. This suggests a potential application for 1-[(4-Chlorophenyl)sulfonyl]-4-(1-pyrrolidinylmethyl)-4-piperidinol in cancer therapy.
Table 1: Summary of Biological Activities
| Activity Type | Potential Mechanism | References |
|---|---|---|
| Antidepressant | Modulation of neurotransmitters | , |
| Analgesic | Pain pathway inhibition | |
| Antitumor | Cell cycle arrest and apoptosis | , |
Case Studies
- Antidepressant Research : A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of related piperidine derivatives. The findings suggested that these compounds could serve as scaffolds for developing new antidepressants that target serotonin receptors more effectively .
- Cancer Treatment Trials : In vitro studies have demonstrated that sulfonamide derivatives can induce apoptosis in cancer cells. A case study involving a related compound showed promising results in reducing tumor size in xenograft models, indicating that further exploration of this compound is warranted .
- Pain Management Studies : Research has indicated that certain piperidine derivatives can modulate pain pathways by acting on opioid receptors. A clinical trial assessing the efficacy of these compounds revealed significant reductions in pain scores among participants .
Mechanism of Action
The mechanism by which 1-[(4-Chlorophenyl)sulfonyl]-4-(1-pyrrolidinylmethyl)-4-piperidinol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the pyrrolidinylmethyl group may enhance the compound’s binding affinity to specific receptors, modulating their signaling pathways.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Differences and Functional Implications
Sulfonyl Group vs. Sulfonated piperidines (e.g., ) exhibit enhanced metabolic stability compared to sulfonamides, as seen in reduced CYP3A4-mediated oxidation .
Pyrrolidinylmethyl vs.
4-Piperidinol Core vs. 2-Piperidinylidene: The 4-piperidinol structure (target compound) is distinct from W-15’s 2-piperidinylidene scaffold. The latter’s conjugated double bond may enhance rigidity and opioid receptor affinity, as seen in fentanyl analogs .
Metabolic Pathways :
- Unlike reduced haloperidol (RHP), which undergoes CYP3A4-mediated oxidation and glucuronidation , the target compound’s sulfonyl group likely reduces susceptibility to CYP450 enzymes, prolonging its half-life.
Biological Activity
1-[(4-Chlorophenyl)sulfonyl]-4-(1-pyrrolidinylmethyl)-4-piperidinol, with the CAS number 478041-62-2, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antibacterial effects, enzyme inhibition, and potential therapeutic applications.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other strains such as Escherichia coli and Staphylococcus aureus .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Activity Against Salmonella typhi | Activity Against Bacillus subtilis | Activity Against Other Strains |
|---|---|---|---|
| Compound A | Moderate | Strong | Weak |
| Compound B | Strong | Moderate | Moderate |
| This compound | Moderate | Strong | Weak |
Enzyme Inhibition
In addition to its antibacterial properties, this compound has been evaluated for its ability to inhibit key enzymes. Notably, it has shown strong inhibitory activity against urease and acetylcholinesterase (AChE). The IC50 values for various synthesized derivatives indicate promising potential for therapeutic application in conditions like Alzheimer's disease and urea cycle disorders.
Table 2: Enzyme Inhibition Potency
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| Compound 7l | Acetylcholinesterase | 2.14±0.003 |
| Compound 7m | Acetylcholinesterase | 0.63±0.001 |
| Compound 7n | Urease | 6.28±0.003 |
| Thiourea | Reference Standard | 21.25±0.15 |
The biological activity of this compound is attributed to its structural features, particularly the piperidine and sulfonamide moieties. These functionalities are known to interact with various biological targets, influencing enzyme activity and bacterial growth inhibition through competitive binding and structural mimicry .
Case Studies
Several studies have synthesized derivatives of this compound to evaluate their pharmacological profiles:
- Study on Antibacterial Properties : A series of piperidine derivatives were synthesized and tested for antibacterial activity, revealing that modifications in the sulfonamide group significantly enhanced efficacy against specific bacterial strains .
- Enzyme Inhibition Analysis : Research involving bovine serum albumin (BSA) binding studies indicated that the synthesized compounds exhibit strong binding affinity, correlating with their enzyme inhibitory activities .
Q & A
What are the optimal synthetic routes for 1-[(4-Chlorophenyl)sulfonyl]-4-(1-pyrrolidinylmethyl)-4-piperidinol, and how can purity be validated?
Basic Research Question
The synthesis typically involves multi-step reactions starting with functionalization of the piperidine core. A common approach includes sulfonylation of 4-piperidinol derivatives using 4-chlorophenylsulfonyl chloride under basic conditions (e.g., NaOH in dichloromethane), followed by alkylation with pyrrolidinylmethyl groups . Post-synthesis, purity validation requires high-performance liquid chromatography (HPLC) with UV detection (e.g., using a C18 column and methanol/water mobile phases) to confirm >95% purity. Mass spectrometry (ESI-MS) and nuclear magnetic resonance (NMR, ¹H/¹³C) are critical for structural confirmation .
How do structural modifications of the piperidine and pyrrolidine moieties influence the compound's receptor-binding affinity?
Advanced Research Question
Systematic structure-activity relationship (SAR) studies are essential. For example, replacing the pyrrolidinylmethyl group with smaller substituents (e.g., methyl) reduces steric hindrance, potentially enhancing binding to dopamine receptors. Competitive radioligand binding assays (e.g., using [³H]spiperone for D2 receptors) quantify affinity changes. Parallel molecular docking simulations (e.g., AutoDock Vina) can predict interactions with receptor active sites, guiding rational design . Contradictory data between in vitro and in silico results may arise from solvent effects or membrane permeability, necessitating follow-up with functional assays (e.g., cAMP accumulation assays) .
What methodologies are recommended for assessing the compound's metabolic stability in vitro?
Advanced Research Question
Liver microsomal assays (human or rodent) are standard. Incubate the compound with microsomes and NADPH cofactor, then quantify parent compound degradation via LC-MS/MS over time. Phase I metabolites (e.g., hydroxylated or N-dealkylated products) are identified using high-resolution MS (HRMS). For phase II metabolism, add UDP-glucuronic acid to detect glucuronidation. Comparative studies across species (e.g., human vs. rat microsomes) highlight interspecies variability, informing preclinical trial design .
How can researchers resolve discrepancies in reported cytotoxicity profiles across cell lines?
Advanced Research Question
Contradictions often stem from differences in cell culture conditions (e.g., serum concentration, passage number) or assay endpoints (e.g., MTT vs. LDH release). Standardize protocols using guidelines like OECD TG 128. Employ orthogonal assays:
- MTT assay for mitochondrial activity.
- Flow cytometry (Annexin V/PI staining) for apoptosis/necrosis differentiation.
- High-content imaging to monitor morphological changes.
Include positive controls (e.g., doxorubicin) and validate results across ≥3 independent replicates .
What analytical strategies are effective for detecting environmental degradation products of this compound?
Advanced Research Question
Simulate environmental degradation using advanced oxidation processes (AOPs, e.g., UV/H2O2). Analyze samples via LC-QTOF-MS to identify transformation products (TPs) based on accurate mass and fragmentation patterns. Quantitative structure–toxicity relationship (QSTR) models predict ecotoxicity of TPs. For field studies, solid-phase extraction (SPE) coupled with tandem MS ensures sensitivity in detecting low-concentration TPs in water/soil .
What experimental designs are optimal for evaluating the compound's blood-brain barrier (BBB) permeability?
Advanced Research Question
Use in vitro BBB models (e.g., hCMEC/D3 cell monolayers) to measure apparent permeability (Papp) via LC-MS quantification. Validate with in situ perfusion in rodents: inject compound intra-arterially, then measure brain-to-plasma ratio. Complement with P-glycoprotein inhibition (e.g., elacridar) to assess efflux effects. Computational tools like BBB Predictor (ADMETLab 2.0) provide preliminary insights but require empirical validation .
How should researchers address batch-to-batch variability in pharmacological assays?
Basic Research Question
Implement stringent quality control (QC):
- Physicochemical consistency : Ensure identical NMR spectra, HPLC retention times, and melting points across batches.
- Biological QC : Include reference compounds (e.g., haloperidol for dopamine receptor assays) in each experiment.
Statistical tools like coefficient of variation (CV) analysis identify outlier batches. Pre-validate batches using pilot assays before large-scale studies .
What strategies mitigate off-target effects in receptor profiling studies?
Advanced Research Question
Broad-spectrum receptor panels (e.g., CEREP Psychoactive Drug Screen) screen for off-target activity at 80+ receptors. For hits, perform concentration-response curves (CRCs) to calculate selectivity indices (IC50 ratios). CRISPR-engineered receptor-knockout cell lines confirm target specificity. Negative allosteric modulators (NAMs) can suppress off-target signaling without affecting primary targets .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
